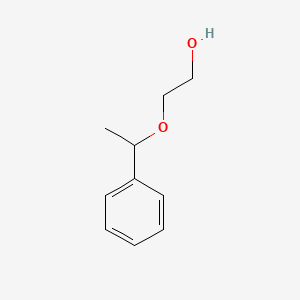
N,N-Diisopropylglycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diisopropylglycine ethyl ester: is an organic compound with the molecular formula C10H21NO2. It is an ester derivative of N,N-diisopropylglycine, characterized by the presence of two isopropyl groups attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Esterification Reaction:
Starting Materials: N,N-Diisopropylglycine and ethanol.
Catalyst: Acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions to facilitate the esterification process.
Procedure: N,N-Diisopropylglycine is dissolved in ethanol, and a few drops of sulfuric acid are added. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
-
Industrial Production Methods:
Continuous Flow Synthesis: In industrial settings, continuous flow reactors may be used to produce N,N-Diisopropylglycine ethyl ester efficiently. This method allows for better control of reaction conditions and higher yields.
Catalytic Processes: Industrial production may also involve the use of solid acid catalysts to facilitate the esterification process, improving the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of N,N-Diisopropylglycine ethyl ester can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere to prevent oxidation.
Products: Reduction can convert the ester group into an alcohol, yielding N,N-Diisopropylglycine ethyl alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in the presence of a base to facilitate nucleophilic attack.
Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N,N-Diisopropylglycine ethyl ester is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving ester derivatives.
Medicine:
Drug Development: this compound is explored as a potential building block in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the synthesis of specialty polymers and resins, which find applications in coatings, adhesives, and other materials.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N,N-Diisopropylglycine ethyl ester can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity.
Receptor Binding: The compound may interact with specific receptors in biological systems, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N,N-Dimethylglycine ethyl ester: Similar in structure but with methyl groups instead of isopropyl groups. It has different reactivity and applications.
N,N-Diisopropylalanine ethyl ester: Another ester derivative with an alanine backbone, differing in its amino acid structure.
N,N-Diisopropylglycine methyl ester: Similar ester but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness:
Steric Hindrance: The presence of bulky isopropyl groups in N,N-Diisopropylglycine ethyl ester provides unique steric hindrance, influencing its reactivity and interactions with other molecules.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2644-23-7 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 2-[di(propan-2-yl)amino]acetate |
InChI |
InChI=1S/C10H21NO2/c1-6-13-10(12)7-11(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
KPRODKQFPFNXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



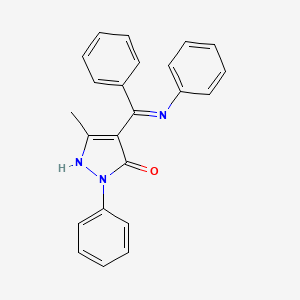
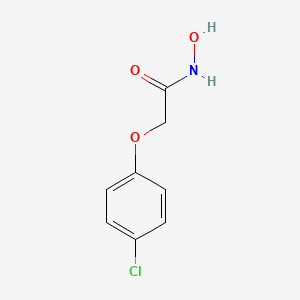

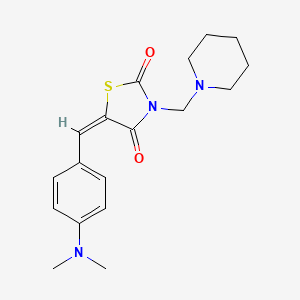
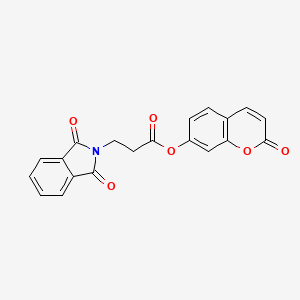

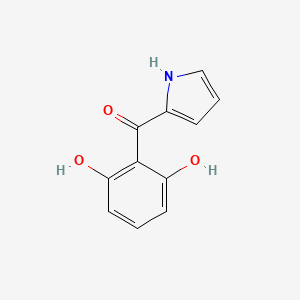
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)



